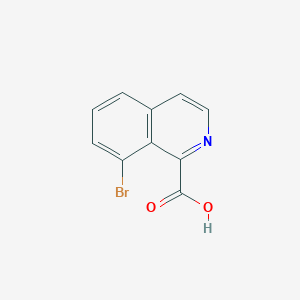

8-Bromoisoquinoline-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6BrNO2 |

|---|---|

Molecular Weight |

252.06 g/mol |

IUPAC Name |

8-bromoisoquinoline-1-carboxylic acid |

InChI |

InChI=1S/C10H6BrNO2/c11-7-3-1-2-6-4-5-12-9(8(6)7)10(13)14/h1-5H,(H,13,14) |

InChI Key |

ALLCNYKSUGYAEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 8 Bromoisoquinoline 1 Carboxylic Acid

Direct Synthesis and Regioselective Functionalization

The construction of the 8-Bromoisoquinoline-1-carboxylic acid molecule can be approached through two main retrosynthetic disconnections: either by first synthesizing the isoquinoline-1-carboxylic acid core followed by regioselective bromination, or by preparing an 8-bromoisoquinoline (B29762) intermediate and subsequently introducing the carboxylic acid group at the 1-position.

Strategies for Bromination of Isoquinoline-1-carboxylic Acid Precursors

The introduction of a bromine atom at the C8 position of an isoquinoline (B145761) ring, particularly one bearing a deactivating carboxylic acid group at C1, presents a significant regiochemical challenge.

Direct bromination of isoquinoline itself often leads to a mixture of products, with the 5- and 8-positions being susceptible to electrophilic attack. The presence of a carboxylic acid group at the 1-position further complicates this transformation due to its electron-withdrawing nature, which deactivates the entire ring system towards electrophilic substitution.

To achieve regioselective bromination at the 8-position, modern synthetic methods often employ directing group strategies. One such approach involves the use of a directing group on the nitrogen atom, such as an N-oxide, which can direct metallation and subsequent functionalization to the C8 position. For instance, Rh(III)-catalyzed C-H activation of quinoline (B57606) N-oxides has been shown to be a highly efficient and regioselective method for C8-bromination. jk-sci.comunito.itnih.gov This strategy, while demonstrated for quinolines, provides a plausible route for the analogous isoquinoline system. The N-oxide can be introduced by oxidation of the isoquinoline nitrogen and later removed after the desired functionalization.

Another strategy involves the use of strong acid conditions, which can influence the position of bromination on the isoquinoline ring. google.comresearchgate.net However, achieving high selectivity for the 8-position over the 5-position can be challenging and highly dependent on the reaction conditions, including the choice of brominating agent and the specific acid used. google.comresearchgate.net

Carboxylation Approaches for 8-Bromoisoquinoline Intermediates

An alternative and often more controlled approach involves the synthesis of an 8-bromoisoquinoline intermediate, followed by the introduction of the carboxylic acid group at the 1-position.

A powerful method for the C1-carboxylation of 8-bromoisoquinoline is through directed ortho-metalation (DoM). This strategy involves the deprotonation of the C1 position, which is the most acidic proton in the isoquinoline ring, using a strong base such as an organolithium reagent. The resulting lithiated intermediate can then be quenched with carbon dioxide to afford the desired carboxylic acid. The presence of the bromine atom at the 8-position is generally compatible with this approach, although careful control of temperature and reaction time is crucial to avoid side reactions, such as halogen-metal exchange.

The general steps for this process are:

Deprotonation: Treatment of 8-bromoisoquinoline with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), at low temperatures (e.g., -78 °C) to selectively remove the proton at the C1 position.

Carboxylation: Quenching the resulting anion with a stream of dry carbon dioxide gas or by adding solid carbon dioxide (dry ice).

Acidic Workup: Acidification of the reaction mixture to protonate the carboxylate and yield the final this compound.

Comparative Analysis of Synthetic Routes (e.g., Pfitzinger conditions for quinoline carboxylic acids)

While the Pfitzinger reaction is a well-established method for the synthesis of quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound, its direct application to the synthesis of isoquinoline-1-carboxylic acids is not feasible due to the different ring system being formed. wikipedia.org However, the principles of constructing the heterocyclic ring with a pre-installed carboxylic acid precursor can be conceptually compared to other named reactions for isoquinoline synthesis.

| Synthetic Strategy | Advantages | Disadvantages |

| Pomeranz–Fritsch Reaction | Can be used to construct the isoquinoline ring system from readily available benzaldehyde (B42025) and aminoacetal derivatives. wikipedia.orgorganicreactions.orgthermofisher.com Allows for the introduction of substituents on the benzene (B151609) ring of the isoquinoline. | Often proceeds in low yields and can be sensitive to the nature of the substituents. organicreactions.orgresearchgate.net May require harsh acidic conditions. |

| Bischler–Napieralski Reaction | A versatile method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. jk-sci.comwikipedia.orgorganic-chemistry.orgnrochemistry.comresearchgate.net Tolerates a range of functional groups on the starting phenethylamine (B48288) derivative. | Requires a multi-step sequence (amide formation, cyclization, oxidation). The cyclization step often requires strong dehydrating agents. organic-chemistry.orgnrochemistry.com |

| Directed ortho-Metalation (DoM) of 8-Bromoisoquinoline | Offers high regioselectivity for the introduction of the carboxylic acid group at the desired C1 position. Can be a high-yielding, one-pot transformation from the 8-bromoisoquinoline precursor. | Requires the use of strong organolithium bases and cryogenic temperatures. Sensitive to moisture and air. Potential for side reactions if not carefully controlled. |

Advanced Synthetic Pathways and Process Optimization

Recent advancements in organic synthesis offer more efficient and versatile routes to substituted isoquinolines. These methods often involve transition-metal-catalyzed C-H activation and annulation reactions. For example, palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with allenoates provides a regioselective route to substituted 3,4-dihydroisoquinolin-1(2H)-ones, which can be further elaborated. mdpi.com While not directly yielding the target molecule, these advanced strategies highlight the potential for developing novel, more efficient synthetic pathways.

Process optimization for the synthesis of this compound would focus on several key aspects:

Enhancing Regioselectivity: In the case of direct bromination, a systematic screening of brominating agents, acids, and reaction temperatures could lead to improved selectivity for the 8-position.

Scalability: Developing reaction conditions that are amenable to large-scale synthesis is important for practical applications. This includes considering the cost and availability of reagents, as well as the safety and ease of the experimental setup. google.com

Green Chemistry Principles: Exploring the use of less hazardous reagents and solvents, as well as developing catalytic rather than stoichiometric processes, would contribute to a more environmentally friendly synthesis.

Multi-component Reactions and Cascade Sequences for Isoquinoline Annulation

The construction of the isoquinoline ring system, a core component of this compound, can be efficiently achieved through multi-component reactions (MCRs) and cascade sequences. These strategies are highly valued in synthetic chemistry for their ability to generate molecular complexity in a single step from simple precursors, thereby enhancing atom and step economy. nih.govnih.gov

MCRs bring together three or more reactants in a one-pot reaction to form a product that incorporates substantial parts of all starting materials. nih.gov For isoquinoline synthesis, a common approach involves the reaction of a 2-halobenzaldehyde, an amine, and a source for the remaining two carbon atoms of the heterocyclic ring.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. nih.gov An example of a cascade annulation for the synthesis of substituted quinolines, a related heterocyclic system, involves the reaction of aryl diazonium salts, nitriles, and alkynes, which proceeds without a catalyst. organic-chemistry.org A plausible synthetic route to the 8-bromoisoquinoline core could involve a modification of the Pomeranz-Fritsch reaction, starting from 2-bromobenzaldehyde (B122850) and an aminoacetal, followed by cyclization under acidic conditions. researchgate.netumich.edu

A hypothetical cascade sequence for forming a related isoquinoline structure is detailed below:

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Michael Addition | Pyridine (B92270) derivative, β-ethoxy enone | Adduct |

| 2 | Dieckmann Condensation | Adduct from Step 1 | Cyclic β-keto ester |

| 3 | Elimination & Aromatization | Intermediate from Step 2 | Isoquinoline-based product |

This table illustrates a general cascade process for forming isoquinoline scaffolds. nih.gov

Catalytic Methodologies for C-C and C-X Bond Formation (e.g., Buchwald-Hartwig coupling)

The bromine atom at the C-8 position of this compound serves as a versatile handle for introducing a wide range of substituents through transition-metal-catalyzed cross-coupling reactions. These methods are fundamental for creating carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govnumberanalytics.com

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction used to form C-N bonds. wikipedia.orglibretexts.org This reaction couples an aryl halide, such as this compound, with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org The choice of ligand is critical and has evolved over time, with sterically hindered phosphine (B1218219) ligands often providing the best results. wikipedia.orglibretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the arylamine product. wikipedia.orgwuxiapptec.com

Beyond C-N bond formation, other valuable transformations include the Suzuki-Miyaura coupling for C-C bond formation with boronic acids and the Heck reaction for coupling with alkenes. numberanalytics.com These reactions significantly expand the structural diversity achievable from the 8-bromoisoquinoline scaffold.

| Coupling Reaction | Bond Formed | Coupling Partner | Typical Catalyst System |

| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amines | Pd(OAc)₂, Phosphine Ligand (e.g., BINAP, BrettPhos) |

| Suzuki-Miyaura Coupling | C-C | Boronic Acids/Esters | Pd(PPh₃)₄ or other Pd(0) complexes |

| Heck Coupling | C-C | Alkenes | Pd(OAc)₂ or PdCl₂ with a phosphine ligand |

| Sonogashira Coupling | C-C | Terminal Alkynes | Pd catalyst, Cu(I) cocatalyst |

This table summarizes key cross-coupling reactions applicable to the 8-bromo moiety.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis and derivatization of this compound requires careful optimization of reaction conditions. Key parameters that are often adjusted include temperature, solvent, catalyst system, and base.

For instance, in the electrophilic bromination of isoquinoline, strict temperature control is crucial to ensure regioselectivity and prevent the formation of undesired isomers that are difficult to separate. orgsyn.org Maintaining the temperature between -26°C and -22°C favors the formation of the 5-bromo isomer over the 8-bromo isomer. orgsyn.org

In catalytic reactions like the Buchwald-Hartwig amination, the choice of ligand, base, and solvent can dramatically affect reaction efficiency. Weakly coordinating solvents like toluene (B28343) are often preferred. wuxiapptec.com The base plays a crucial role in the catalytic cycle, and common choices include sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). organic-synthesis.com Optimization often involves screening a matrix of conditions to identify the ideal combination for a specific substrate.

| Parameter | Influence on Reaction | Example of Optimization |

| Temperature | Affects reaction rate and selectivity. | Lowering temperature during bromination to increase regioselectivity. orgsyn.org |

| Solvent | Influences solubility of reactants and intermediates, and can affect catalyst activity. | Using toluene in Buchwald-Hartwig coupling to manage the solubility of halide salts. wuxiapptec.com |

| Catalyst/Ligand | The nature of the catalyst and ligand determines the reaction's scope and efficiency. | Screening various phosphine ligands (e.g., XPhos, SPhos) to find the optimal one for a challenging amination. |

| Base | Essential for deprotonation steps in many catalytic cycles. | Using a strong, non-nucleophilic base like NaOtBu in C-N coupling to facilitate the reaction. organic-synthesis.com |

This interactive table outlines key parameters for reaction optimization.

Derivatization and Analog Development via Chemical Transformations

The functional groups of this compound—the carboxylic acid and the bromine atom—provide two distinct points for chemical modification, enabling the synthesis of a wide array of derivatives and analogs.

Formation of Esters and Amides through Carboxylic Acid Activation

The carboxylic acid group at the C-1 position is a prime site for derivatization to form esters and amides. libretexts.orgorganic-chemistry.org These transformations typically proceed via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by an alkoxy group (from an alcohol) or an amino group (from an amine). libretexts.orglibretexts.org

Direct condensation of a carboxylic acid with an amine to form an amide is often difficult due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. dur.ac.uk Therefore, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon and convert the hydroxyl group into a better leaving group. tcichemicals.com

Utilizing Condensing Agents (e.g., HATU/DMAP, Carbodiimides)

A variety of condensing (or coupling) agents are used to facilitate amide and ester formation under mild conditions. tcichemicals.comhighfine.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by a nucleophile like an amine or alcohol.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. They react with the carboxylic acid to form an O-acylisourea intermediate, which is susceptible to nucleophilic attack. tcichemicals.comthermofisher.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) can improve yields and suppress side reactions. nih.gov

Onium salt condensing agents , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly effective, particularly for sterically hindered substrates or less nucleophilic amines. highfine.comgrowingscience.com HATU reacts with the carboxylate to form an activated ester, which then rapidly reacts with the amine. growingscience.com

| Condensing Agent | Class | Byproduct | Key Features |

| EDC (with HOBt) | Carbodiimide | Water-soluble urea | Byproduct is easily removed by aqueous workup. tcichemicals.com |

| DCC | Carbodiimide | Dicyclohexylurea (DCU) | DCU is a precipitate, but can be difficult to remove completely. nih.gov |

| HATU | Onium Salt (Uronium) | Tetramethylurea | Highly reactive, good for challenging couplings, but more expensive. highfine.comgrowingscience.com |

| Boc₂O/DMAP | Anhydride (B1165640) Formation | t-Butanol, CO₂ | Forms a mixed anhydride in situ; effective under solvent-free conditions. rsc.org |

This table compares common condensing agents used for activating carboxylic acids.

Nucleophilic Aromatic Substitution Reactions of the Bromine Moiety

While transition-metal-catalyzed reactions are the most common way to functionalize the C-8 bromine, direct replacement of the bromine via nucleophilic aromatic substitution (SNAr) is another possibility, albeit a more challenging one. youtube.comlibretexts.org

The SNAr mechanism involves two steps: addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (bromide). libretexts.org For this reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org

In this compound, the isoquinoline nitrogen and the carboxylic acid group do act as EWGs. However, their ability to sufficiently activate the C-8 position for SNAr with common nucleophiles under mild conditions may be limited. The reaction would likely require harsh conditions (high temperatures and pressures) and very strong nucleophiles. Therefore, in most synthetic applications, catalytic methods like the Buchwald-Hartwig coupling are preferred for their milder conditions and broader substrate scope. wikipedia.org

Hydrogenation and Reduction Strategies on the Isoquinoline Ring

The reduction of the isoquinoline nucleus is a fundamental transformation for accessing partially or fully saturated heterocyclic structures, which are prevalent in bioactive molecules. For isoquinoline derivatives, including this compound, the pyridine ring is generally more susceptible to reduction than the benzene ring.

Catalytic hydrogenation is a primary method for this transformation, employing molecular hydrogen and a metal catalyst. The choice of catalyst and reaction conditions is crucial for achieving desired selectivity. Various catalytic systems have been developed for the selective hydrogenation of the N-heterocyclic ring in quinolines and isoquinolines. wikipedia.org For instance, heterogeneous iron-based catalysts, prepared from iron(II) acetate (B1210297) and N-aryliminopyridines, have demonstrated efficacy in the selective hydrogenation of (iso)quinoline derivatives to their 1,2,3,4-tetrahydro counterparts. libretexts.org A key advantage of some modern catalysts is their tolerance of reducible functional groups, including halogens like the bromo-substituent on the target molecule. libretexts.orgacs.org

A kinetic study of the catalytic hydrogenation of isoquinoline and 3-methylisoquinoline (B74773) using Adams' catalyst (platinum oxide) in glacial acetic acid showed that hydrogenation proceeds smoothly to the tetrahydro stage, after which further reduction does not occur under the specified conditions. unit.no The reaction was found to be zero-order with respect to the isoquinoline concentration, first-order with respect to hydrogen pressure, and directly proportional to the amount of catalyst used. unit.no Other effective catalysts include nanocobalt and rhodium-based systems, which can provide high selectivity for the nitrogen-containing ring. acs.org

The general transformation for the hydrogenation of the isoquinoline ring in the target compound is as follows:

Figure 1: General scheme for the hydrogenation of this compound.

Below is a table summarizing various catalytic systems used for the reduction of the isoquinoline ring system, which are applicable in principle to this compound.

| Catalyst System | Reducing Agent | Solvent | Typical Product | Key Features |

| Iron-based (Fe/N/C) | H₂ | THF / t-AmylOH | 1,2,3,4-Tetrahydroisoquinoline | Tolerates reducible groups (halogens, esters, nitriles). wikipedia.orglibretexts.org |

| Nanocobalt | Ammonia Borane | Methanol | 1,2,3,4-Tetrahydroisoquinoline | Mild conditions; tolerates halogens. acs.org |

| Adams' Catalyst (PtO₂) | H₂ | Glacial Acetic Acid | 1,2,3,4-Tetrahydroisoquinoline | Effective for complete reduction of the pyridine ring. unit.no |

| Rhodium complexes | H₂ | Various | Chiral Tetrahydroisoquinolines | Used for asymmetric hydrogenation. acs.org |

| Ruthenium/SKP | H₂ | Dichloroethane | 5,6,7,8-Tetrahydroisoquinoline | Carbocycle-selective hydrogenation. nih.gov |

Oxidation Reactions of Related Isoquinoline Derivatives

The isoquinoline ring system is generally resistant to oxidation due to its aromatic stability. wikipedia.org When subjected to vigorous oxidizing conditions, the ring system typically undergoes cleavage. The specific products formed depend on the oxidant used and the substituents present on the ring.

Strong oxidation of the parent isoquinoline molecule with alkaline potassium permanganate (B83412) (KMnO₄) cleaves both rings, yielding a mixture of phthalic acid (from the benzene ring) and cinchomeronic acid (pyridine-3,4-dicarboxylic acid) from the pyridine ring. acs.orgnih.gov This classic reaction was instrumental in determining the fused-ring structure of isoquinoline. chembk.com Ozonolysis of isoquinoline similarly results in the formation of cinchomeronic acid. libretexts.orgwikipedia.org

The presence of substituents on the benzene portion of the isoquinoline ring can direct the outcome of the oxidation. For example, the oxidation of 5-aminoisoquinoline (B16527) with KMnO₄ affects only the benzene ring, whereas with 5-nitroisoquinoline, only the pyridine ring is oxidized. nih.gov This suggests that for this compound, the electron-withdrawing nature of the bromine atom and the carboxylic acid group would influence the site of oxidative cleavage.

Milder oxidation of isoquinoline, for instance with peracetic acid, can lead to the formation of Isoquinoline N-oxide without cleaving the ring. chembk.com These N-oxides are valuable synthetic intermediates that can be used to introduce substituents at the C1 position. unit.no Another relevant oxidative process is the rearomatization of tetrahydroisoquinoline derivatives to their corresponding isoquinolines, which can be achieved using oxidants like pyridine-N-oxide. wikiwand.com

The table below summarizes the outcomes of different oxidation reactions on the parent isoquinoline ring.

| Oxidizing Agent | Conditions | Major Product(s) | Reaction Type |

| Alkaline KMnO₄ | Vigorous/Heat | Phthalic acid & Cinchomeronic acid | Ring Cleavage acs.orgnih.gov |

| Ozone (O₃) | Low Temperature | Cinchomeronic acid | Ring Cleavage libretexts.orgwikipedia.org |

| Peracetic Acid | Mild | Isoquinoline N-oxide | N-Oxidation chembk.com |

| Pyridine-N-oxide | High Temperature | Isoquinoline | Aromatization (from THIQ) wikiwand.com |

Functional Group Interconversions at the Carboxylic Acid Site

The carboxylic acid group at the 1-position of this compound is a versatile handle for a range of functional group interconversions, allowing for the synthesis of various derivatives such as esters, amides, and alcohols.

Esterification: Esters can be readily prepared through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically the alcohol is used in excess as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com

Figure 2: General scheme for the Fischer esterification of this compound.

Amidation: Amide derivatives can be synthesized via a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 8-bromoisoquinoline-1-carbonyl chloride is then reacted with a primary or secondary amine to furnish the corresponding amide. Various modern coupling reagents, such as HBTU or B(OCH₂CF₃)₃, can also facilitate the direct condensation of carboxylic acids and amines under milder conditions. nih.gov

Figure 3: General scheme for the synthesis of amides from this compound.

Decarboxylation (Hammick Reaction): Isoquinoline-1-carboxylic acids are suitable substrates for the Hammick reaction. wikipedia.orgthieme-connect.de This reaction involves the thermal decarboxylation of an α-carboxylic acid of a nitrogen-containing heterocycle in the presence of a carbonyl compound (an aldehyde or ketone). wikipedia.orgwikiwand.com The process is believed to proceed through a transient ylide or carbene intermediate, which then acts as a nucleophile, attacking the carbonyl compound to form a new carbon-carbon bond and ultimately yielding a carbinol. wikipedia.org For this compound, this would lead to the formation of an (8-bromoisoquinolin-1-yl)methanol derivative.

Figure 4: General scheme for the Hammick reaction with this compound.

These transformations highlight the synthetic utility of the carboxylic acid moiety for creating a diverse library of compounds based on the 8-bromoisoquinoline scaffold.

Advanced Spectroscopic and Structural Characterization of 8 Bromoisoquinoline 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 8-Bromoisoquinoline-1-carboxylic acid, a combination of one- and two-dimensional NMR techniques would be employed to unambiguously assign the proton and carbon signals and establish the connectivity of the molecule. Although complete, published experimental spectra for this compound are not widely available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

The ¹H NMR spectrum of this compound is expected to reveal five distinct signals in the aromatic region, corresponding to the five protons on the isoquinoline (B145761) ring system, and one signal for the carboxylic acid proton. The electron-withdrawing effects of the nitrogen atom, the bromine atom, and the carboxylic acid group would cause the aromatic protons to be deshielded, appearing at relatively high chemical shifts (downfield).

The proton of the carboxylic acid (1-COOH) is anticipated to appear as a broad singlet far downfield, typically in the range of 12-14 ppm, due to strong deshielding and hydrogen bonding. The five aromatic protons (H-3, H-4, H-5, H-6, H-7) would exhibit characteristic splitting patterns (doublets, triplets) based on their coupling with adjacent protons. For comparison, the related compound 8-bromoisoquinoline (B29762) shows aromatic signals between 7.17 and 9.48 ppm in DMSO-d₆ chemicalbook.com. Based on the structure, the predicted assignments are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-3 | 8.0 - 8.4 | Doublet (d) |

| H-4 | 8.5 - 8.9 | Doublet (d) |

| H-5 | 7.8 - 8.2 | Doublet (d) |

| H-6 | 7.4 - 7.8 | Triplet (t) |

| H-7 | 7.9 - 8.3 | Doublet (d) |

| 1-COOH | 12.0 - 14.0 | Broad Singlet (br s) |

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, ten distinct signals are expected: nine for the carbons of the isoquinoline core and one for the carboxylic acid carbonyl carbon. The carbonyl carbon (1-COOH) is expected to be the most deshielded, appearing in the range of 165-175 ppm. The carbon atom attached to the bromine (C-8) would have its chemical shift influenced by the heavy atom effect. The other aromatic carbons would appear in the typical range of 120-150 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145 - 155 |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-4a | 125 - 130 |

| C-5 | 130 - 135 |

| C-6 | 128 - 132 |

| C-7 | 125 - 130 |

| C-8 | 115 - 125 |

| C-8a | 135 - 145 |

| 1-COOH | 165 - 175 |

Note: These are predicted values. Actual experimental values may vary.

To confirm the assignments made from 1D NMR spectra, two-dimensional techniques are essential.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) correlations, identifying which protons are spin-coupled. This would confirm the connectivity of the protons on the aromatic rings, for example, showing a correlation between H-3 and H-4, and between H-5, H-6, and H-7.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond proton-carbon (¹H-¹³C) correlations. This allows for the direct assignment of a proton's signal to the carbon atom to which it is attached.

While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) offers insight into the structure of the compound in its solid form. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. By analyzing the ¹³C and other nuclei in the solid state, ssNMR can differentiate between crystalline and amorphous phases, identify different polymorphs, and provide information about intermolecular interactions and molecular packing in the crystal lattice of this compound.

NMR shielding tensors are a more advanced property that can be determined from solid-state NMR experiments or calculated using quantum chemistry methods. The shielding tensor describes the magnetic shielding at a nucleus and is anisotropic (direction-dependent) in a molecule. Analysis of these tensors for the carbon and nitrogen atoms in this compound would provide deep insights into the local electronic structure, including the nature of the bonding and the distribution of electron density within the aromatic system. This information is valuable for understanding the molecule's reactivity and electronic properties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

For this compound, Electrospray Ionization (ESI) mass spectrometry has been used. In a patent describing the synthesis of the compound, the mass spectrum showed signals corresponding to the protonated molecule [M+H]⁺. researchgate.net Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the mass spectrum exhibits a characteristic pair of peaks of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. researchgate.net

Table 3: Mass Spectrometry Data for this compound

| Ion | Observed m/z | Isotope |

| [M+H]⁺ | 252 | ⁷⁹Br |

| [M+H]⁺ | 254 | ⁸¹Br |

Source: Data from patent WO2023125877A1. researchgate.net

This data confirms the molecular weight of this compound (C₁₀H₆BrNO₂) to be approximately 251 g/mol .

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with extremely high precision. For this compound (molecular formula: C₁₀H₆BrNO₂), HRMS provides an accurate mass measurement that can confirm its chemical formula.

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O). The calculated accurate mass for the protonated molecule [M+H]⁺ allows for unambiguous formula confirmation, distinguishing it from other compounds with the same nominal mass.

Interactive Data Table: Theoretical Accurate Mass Data for this compound

| Ion Species | Molecular Formula | Isotope | Theoretical m/z |

| [M+H]⁺ | C₁₀H₇BrNO₂⁺ | ⁷⁹Br | 251.9655 |

| [M+H]⁺ | C₁₀H₇BrNO₂⁺ | ⁸¹Br | 253.9634 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Verification and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like carboxylic acids. It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal in-source fragmentation, allowing for clear verification of the molecular weight.

In positive ion mode, this compound is expected to show prominent ions at m/z corresponding to [C₁₀H₆⁷⁹BrNO₂ + H]⁺ and [C₁₀H₆⁸¹BrNO₂ + H]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing valuable structural information. A primary and highly characteristic fragmentation pathway for aromatic carboxylic acids involves the loss of the carboxyl group.

Proposed Fragmentation Pathway:

Loss of formic acid (HCOOH): The protonated molecular ion may lose a neutral molecule of formic acid (46.0055 Da), a common fragmentation for carboxylic acids.

Decarboxylation: A direct loss of carbon dioxide (CO₂) (43.9898 Da) from the molecular ion is another plausible fragmentation pathway.

Systematic investigation of the fragmentation patterns of isoquinoline alkaloids reveals that the core ring structure is generally stable, with fragmentation often initiated at substituent groups.

Interactive Data Table: ESI-MS Data for this compound

| Ion Species | Description | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) |

| [M+H]⁺ | Protonated Molecular Ion | ~252.0 | ~254.0 |

| [M-HCOOH+H]⁺ | Fragment from loss of formic acid | ~206.0 | ~208.0 |

| [M-CO₂+H]⁺ | Fragment from loss of carbon dioxide | ~208.0 | ~210.0 |

Isotopic Pattern Analysis for Bromine Confirmation

A definitive feature in the mass spectrum of a bromine-containing compound is its unique isotopic signature. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). libretexts.orglibretexts.org

This natural distribution results in a characteristic pair of peaks in the mass spectrum for any bromine-containing fragment. These peaks, referred to as the M and M+2 peaks, are separated by two mass-to-charge units (m/z) and have a relative intensity ratio of approximately 1:1. libretexts.org The observation of this distinct doublet is a strong confirmation for the presence of a single bromine atom in the molecule and its fragments. libretexts.org This pattern is invaluable for distinguishing brominated compounds from those containing other elements in complex mixtures. nih.gov

Infrared (IR) Spectroscopy

Identification of Characteristic Functional Group Vibrations (e.g., Carboxyl, C-Br, Aromatic C-H)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

Carboxyl Group (–COOH): This group gives rise to two very distinct absorptions. The O–H stretching vibration appears as a very broad and strong band over the range of 3300-2500 cm⁻¹. libretexts.orgorgchemboulder.com This broadening is a result of strong intermolecular hydrogen bonding between the carboxylic acid molecules. spectroscopyonline.comechemi.com The carbonyl (C=O) stretching vibration produces a strong, sharp peak typically found between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids, with the conjugation to the aromatic ring slightly lowering the frequency compared to saturated acids. libretexts.orgspectroscopyonline.com

Aromatic C-H: The stretching vibrations of the C-H bonds on the isoquinoline ring are expected to appear as weaker bands in the region of 3100-3000 cm⁻¹. vscht.cz Additionally, C-H "out-of-plane" (oop) bending vibrations can be seen in the 900-675 cm⁻¹ region, which can sometimes provide information about the substitution pattern of the aromatic ring. libretexts.org

C-Br Bond: The stretching vibration of the carbon-bromine bond is typically observed in the fingerprint region of the spectrum. This absorption is expected to be in the range of 690-515 cm⁻¹, though its identification can sometimes be complicated by the presence of other absorptions in this region. libretexts.orgorgchemboulder.com

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxyl O-H | Stretch | 3300 - 2500 | Strong, Very Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Weak to Medium |

| Carboxyl C=O | Stretch | 1710 - 1680 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Carboxyl C-O | Stretch | 1320 - 1210 | Medium |

| Carboxyl O-H | Bend | 950 - 900 | Medium, Broad |

| C-Br | Stretch | 690 - 515 | Medium to Strong |

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Elucidation

Single crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, within the crystal lattice.

For this compound, an SCXRD analysis would unequivocally confirm the connectivity of the atoms and reveal the planarity of the isoquinoline ring system. It would also provide insight into the conformation of the carboxylic acid group relative to the ring and detail the hydrogen-bonding patterns, which are expected to involve the carboxylic acid forming dimers or chains. While SCXRD is the gold standard for structural elucidation, obtaining crystals of sufficient size and quality for the analysis can be a significant challenge. Although crystal structures for numerous isoquinoline derivatives have been reported in the literature, specific crystallographic data for this compound is not available in publicly accessible databases as of the latest search. eurjchem.comsemanticscholar.orgresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Detailed experimental data regarding the crystal structure and specific intermolecular interactions of this compound are not extensively available in the surveyed scientific literature. However, based on the known principles of molecular interactions and the structural characteristics of related isoquinoline and quinoline-carboxylic acid derivatives, a theoretical analysis of its potential crystal packing can be postulated.

The molecule possesses both a hydrogen bond donor (the carboxylic acid -OH group) and hydrogen bond acceptors (the nitrogen atom of the isoquinoline ring and the carbonyl oxygen of the carboxylic acid). This configuration suggests a high propensity for the formation of strong intermolecular hydrogen bonds. One of the most common motifs for carboxylic acids in the solid state is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups.

Furthermore, the nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, potentially leading to the formation of N···H-O hydrogen bonds. This could result in the creation of extended chains or more complex three-dimensional networks within the crystal lattice. The presence of the bromine atom could also influence the crystal packing through halogen bonding, a non-covalent interaction where the bromine atom acts as an electrophilic region and interacts with a nucleophilic atom (like the carbonyl oxygen or the ring nitrogen) of a neighboring molecule.

Interactive Data Table: Plausible Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Geometry |

| Hydrogen Bond | Carboxylic Acid (-OH) | Carbonyl Oxygen (=O) | Dimer Formation |

| Hydrogen Bond | Carboxylic Acid (-OH) | Isoquinoline Nitrogen (N) | Chain/Network Formation |

| Halogen Bond | Bromine (Br) | Carbonyl Oxygen (=O) / Isoquinoline Nitrogen (N) | Directional Interaction |

| π-π Stacking | Isoquinoline Ring | Isoquinoline Ring | Parallel or Offset Stacking |

Elemental Analysis

Verification of Carbon, Hydrogen, and Nitrogen Stoichiometry

Specific experimental elemental analysis data for this compound is not available in the reviewed literature. However, the theoretical elemental composition can be calculated based on its molecular formula, C₁₀H₆BrNO₂. This theoretical composition serves as a benchmark for experimental verification of the purity and stoichiometry of a synthesized sample.

The molecular weight of this compound is calculated to be 252.07 g/mol . The theoretical percentage of each element is derived from the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), bromine (79.90 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ).

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 47.67 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.40 |

| Bromine | Br | 79.90 | 1 | 79.90 | 31.70 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.56 |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.70 |

| Total | 252.07 | 100.00 |

In a laboratory setting, elemental analysis would be performed using techniques such as combustion analysis. The experimentally determined percentages of carbon, hydrogen, and nitrogen would then be compared to the theoretical values presented in the table above. A close correlation between the experimental and theoretical data would confirm the elemental stoichiometry of the compound and provide strong evidence of its purity.

Theoretical and Computational Studies on 8 Bromoisoquinoline 1 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for investigating the intrinsic properties of molecules. For 8-Bromoisoquinoline-1-carboxylic acid, these methods provide a foundational understanding of its geometry, electronic landscape, and reactivity.

The first step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. Methods like DFT with the B3LYP functional are commonly used for this purpose. researchgate.netmdpi.com The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy configuration is reached.

For this compound, the geometry is largely defined by the planar isoquinoline (B145761) ring system. The primary conformational flexibility arises from the orientation of the carboxylic acid group at the 1-position. Computational analysis explores the rotational barrier of the C1-COOH bond to identify the most stable conformer, which is typically a planar arrangement stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of the isoquinoline ring. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C=O | Carboxylic acid carbonyl bond length | ~1.21 Å |

| C-O | Carboxylic acid single bond length | ~1.35 Å |

| C-Br | Carbon-Bromine bond length | ~1.90 Å |

| O-C=O | Carboxylic acid bond angle | ~123° |

| C-C-Br | Bromine substitution bond angle | ~120° |

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations are used to map the electron density, determine the distribution of charges, and calculate the energies of molecular orbitals. ijastems.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. quora.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich isoquinoline ring system, while the LUMO may be localized more towards the carboxylic acid group and the C=N bond. ijastems.orgresearchgate.net The analysis of molecular electrostatic potential (MEP) maps can visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.01 | Indicates electron-donating capability |

| LUMO Energy | -2.58 | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.43 | Relates to chemical reactivity and stability |

Data derived from studies on the analogous compound cinnoline-4-carboxylic acid provides a reference for the expected electronic properties. ijastems.org

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the interpretation of experimental data. DFT methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. diva-portal.orgmdpi.com These calculations help in assigning specific vibrational modes, such as the characteristic stretching of the C=O bond in the carboxylic acid group or the C-Br stretch. researchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted. nih.govmdpi.com While predicting ¹H and ¹³C NMR shifts with high accuracy can be challenging, computational results are valuable for assigning signals in complex spectra and confirming molecular structures. youtube.comnih.gov

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Proton Type | Predicted ¹H NMR Shift (ppm) |

|---|---|---|---|---|

| -COOH | O-H stretch | ~3400-3500 | -COOH | >10.0 |

| -COOH | C=O stretch | ~1700-1750 | Aromatic (Isoquinoline) | 7.5-9.0 |

| C-Br | C-Br stretch | ~500-600 |

The electronic structure data derived from quantum chemical calculations provides a basis for analyzing the molecule's reactivity. The HOMO and LUMO distributions indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the regions with the highest HOMO density are prone to attack by electrophiles, while areas with the highest LUMO density are susceptible to nucleophilic attack. quora.comajchem-a.com

Furthermore, computational methods can be used to model potential reaction pathways, calculate activation energies, and identify transition state structures. This allows researchers to predict the feasibility of a chemical reaction and understand its underlying mechanism without performing the experiment. For this compound, this could include modeling its synthesis, degradation, or metabolic pathways.

Molecular Modeling and Docking Simulations

While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular modeling and docking simulations are used to study how a molecule interacts with other, typically larger, biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or a nucleic acid. nih.govnih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

Protein Binding: Quinoline (B57606) and isoquinoline derivatives are known to interact with various enzymes, often acting as inhibitors. mdpi.com Docking simulations of this compound into the active site of a target protein can predict its binding affinity and pose. The simulation identifies key interactions, such as hydrogen bonds between the carboxylic acid group and polar amino acid residues, or hydrophobic interactions involving the isoquinoline ring. nih.gov These studies can suggest potential therapeutic targets for the compound.

DNA Intercalation: The planar aromatic structure of the isoquinoline ring suggests that this compound could potentially act as a DNA intercalating agent. nih.gov Intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA replication and transcription, a mechanism exploited by many anticancer drugs. researchgate.netmdpi.com Molecular docking and molecular dynamics simulations can be used to model this process, calculating the binding energy and illustrating the structural changes in both the DNA and the ligand upon binding. nih.govnih.gov

Development and Refinement of Pharmacophore Models

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the spatial arrangement of essential molecular features necessary for biological activity. dovepress.comsapub.org A pharmacophore model for a ligand like this compound does not represent the molecule itself but rather the key interaction points it presents to a biological target. dovepress.com The development of such a model involves identifying features critical for molecular recognition, which for this compound would hypothetically include a hydrogen bond acceptor (HBA), a hydrogen bond donor (HBD), an aromatic ring (AR), and a halogen bond donor (HBD).

The process begins with the generation of a set of low-energy conformers for the molecule to ensure conformational flexibility is accounted for. sapub.org From these conformers, key chemical features are mapped. For this compound, the carboxylic acid group provides both a hydrogen bond donor (the hydroxyl proton) and multiple hydrogen bond acceptors (the carbonyl and hydroxyl oxygens). The fused isoquinoline ring system constitutes a significant aromatic feature, capable of engaging in π-π stacking or hydrophobic interactions. The bromine atom at the 8-position is a potential halogen bond donor, an interaction increasingly recognized for its importance in ligand-protein binding.

Once an initial hypothesis is generated, it is refined and validated. A set of known active and inactive molecules (if available) would be used to test the model's predictive power. The model's ability to correctly identify active compounds while excluding inactive ones determines its robustness. researchgate.net A validated pharmacophore model can then be used as a 3D query for virtual screening of large compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity. dovepress.com

| Feature | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor (HBA) | The carbonyl and hydroxyl oxygens of the carboxylic acid. | Forms hydrogen bonds with donor residues (e.g., Lys, Arg). |

| Hydrogen Bond Donor (HBD) | The hydroxyl proton of the carboxylic acid. | Forms hydrogen bonds with acceptor residues (e.g., Asp, Glu). |

| Aromatic Ring (AR) | The bicyclic isoquinoline ring system. | Engages in hydrophobic or π-π stacking interactions. |

| Halogen Bond Donor (HBD) | The bromine atom at the C8 position. | Interacts with electron-rich atoms like oxygen or nitrogen. |

Table 1. Hypothetical pharmacophoric features of this compound.

Computational Structure-Activity Relationship (SAR) Studies for Design Principles

Computational Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of compounds with their biological activity. nih.gov For this compound, these studies would explore how modifications to the scaffold affect its potency, selectivity, or other desired properties, thereby establishing clear design principles for optimization. researchgate.netnih.gov

The insights gained from these computational SAR studies are invaluable for guiding synthetic chemistry efforts. By predicting the activity of non-synthesized compounds, QSAR models can help prioritize which analogs to create, saving significant time and resources. nih.gov The results can be visualized through activity landscapes or contour maps, which highlight regions of the molecule where modifications are likely to increase or decrease activity.

| Modification on Isoquinoline Scaffold | R-Group Example | Predicted Effect on Activity (Hypothetical) | Rationale |

| Position 8 (Halogen) | -Cl | Decrease | Weaker halogen bond potential compared to bromine. |

| -I | Increase | Stronger halogen bond potential and increased lipophilicity. | |

| Position 1 (Acid) | -CONH₂ (Amide) | Decrease | Loss of key acidic hydrogen bond donor/acceptor interaction. |

| Tetrazole | Maintain/Increase | Acts as a bioisostere for carboxylic acid, potentially offering different binding geometry or metabolic stability. | |

| Position 4 (Aromatic Ring) | -OCH₃ (Methoxy) | Increase | Adds a potential hydrogen bond acceptor and alters electronic properties of the ring system. |

Table 2. Example of a hypothetical computational SAR study for this compound derivatives.

Molecular Dynamics (MD) Simulations

Exploring Dynamic Conformational Changes and Ligand Mobility

Molecular dynamics (MD) simulations provide powerful insights into the time-dependent behavior of molecular systems at an atomic level. nih.gov For a ligand like this compound bound to a protein target, MD simulations can reveal dynamic conformational changes and the extent of its mobility within the binding site, which are aspects that static models like docking cannot capture. nih.govdovepress.com

A key area of flexibility in this compound is the torsion angle of the carboxylic acid group relative to the isoquinoline ring. chemrxiv.org MD simulations can explore the rotational energy landscape of this bond, determining the most stable conformations (e.g., syn or anti) in the context of the protein environment and the energetic barriers to interconversion. nih.gov This is crucial as the orientation of the carboxylic acid dictates its ability to form optimal hydrogen bonds with the target.

Furthermore, the entire ligand's mobility within the binding pocket can be assessed by calculating the root-mean-square deviation (RMSD) of the ligand atoms over the course of the simulation. nih.gov High RMSD values may indicate an unstable binding mode, while low and stable RMSD suggests a well-defined and persistent binding pose. These simulations can reveal if the ligand explores multiple sub-pockets or remains fixed in a single orientation, providing a more realistic picture of the binding event. dovepress.com

Analysis of Binding Site Interactions and Stability over Time

A primary application of MD simulations in drug design is to analyze the stability of interactions between a ligand and its target protein over time. nih.govuni-muenchen.de While molecular docking provides a snapshot of potential interactions, MD simulations test the durability of these interactions against the rigors of thermal motion in a solvated environment. unibo.it

| Interaction Type | Interacting Groups (Ligand -> Protein) | Stability Metric (Hypothetical) | Significance |

| Hydrogen Bond | Carboxyl -OH -> Asp120 (side chain O) | 92% occupancy | Critical interaction anchoring the ligand in the binding site. |

| Hydrogen Bond | Carboxyl C=O -> Lys75 (backbone N-H) | 75% occupancy | Contributes significantly to binding affinity. |

| Halogen Bond | 8-Bromo -> Gly118 (backbone C=O) | 45% occupancy | Provides additional affinity and specificity. |

| π-π Stacking | Isoquinoline Ring -> Phe150 (aromatic ring) | Average distance: 3.8 Å | Stabilizes the orientation of the core scaffold. |

Table 3. Hypothetical analysis of interaction stability for this compound from an MD simulation.

Cheminformatics and Virtual Screening Methodologies

Application of Fragment-Based Drug Discovery (FBDD) Principles

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, starting with small, low-complexity molecules ("fragments") that bind to a target with low affinity. frontiersin.org The isoquinoline scaffold is recognized as an excellent template for FBDD, particularly in the development of kinase inhibitors. researchoutreach.org this compound is an ideal candidate for such an approach, representing a decorated fragment with defined vectors for chemical elaboration.

In an FBDD campaign, a library of fragments containing the isoquinoline core could be screened against a biological target using biophysical methods like NMR spectroscopy or X-ray crystallography. nih.gov The this compound molecule itself can be considered a starting fragment. The carboxylic acid at the 1-position and the bromine atom at the 8-position serve as crucial synthetic handles for "fragment growing." researchoutreach.org For example, the carboxylic acid could be converted to an amide to probe a nearby hydrophobic pocket, while the bromine could be used in cross-coupling reactions to add larger functional groups that extend into other regions of the binding site.

This "fragment merging by design" strategy allows for the rapid development of highly potent molecules. researchoutreach.org By identifying two different isoquinoline-based fragments that bind to adjacent sites, a new molecule can be designed that incorporates the key features of both, leading to a significant increase in affinity and potency. nih.gov

| Stage | Compound | IC₅₀ (Hypothetical) | Rationale |

| Initial Fragment | This compound | 500 µM | Initial low-affinity hit identified from screening. |

| Fragment Growth | 8-Bromo-N-propylisoquinoline-1-carboxamide | 80 µM | Amide group explores a new hydrophobic pocket, improving affinity. |

| Vector Exploration | 8-(4-hydroxyphenyl)isoquinoline-1-carboxylic acid | 25 µM | Suzuki coupling at C8 introduces a group that forms a new hydrogen bond. |

| Merged Hit | N-propyl-8-(4-hydroxyphenyl)isoquinoline-1-carboxamide | 1.2 µM | Combines the beneficial modifications from the two previous optimization paths. |

Table 4. Hypothetical example of fragment evolution starting from this compound.

A comprehensive search of scientific literature and chemical databases has revealed no specific studies on ligand-based and structure-based virtual screening for the target identification of This compound .

Therefore, it is not possible to generate an article with detailed research findings or data tables on this specific topic for the requested compound. The information required to fulfill the request as outlined is not available in the public domain.

Advanced Applications and Research Directions

Materials Science Applications

The rigid, planar structure and the presence of heteroatoms in 8-Bromoisoquinoline-1-carboxylic acid and its derivatives make them promising candidates for the development of novel organic materials with unique electronic and optical properties.

Derivatives of 8-Bromoisoquinoline (B29762) are recognized for their potential in materials science, particularly in the creation of functional materials. The inherent photophysical properties of the isoquinoline (B145761) ring system can be fine-tuned through chemical modification, including the introduction of a carboxylic acid group, to produce materials with desired electronic and optical characteristics. allgreenchems.com These properties are crucial for applications in optoelectronics and photonics. While specific research on this compound in this area is still emerging, the broader class of isoquinoline derivatives serves as a foundation for this research direction. allgreenchems.com

Molecular Probe and Sensing Applications

The isoquinoline scaffold is a key component in the design of fluorescent probes and chemosensors due to its inherent photophysical properties and ability to interact with various analytes.

8-Bromoisoquinoline serves as a versatile building block for creating fluorescent probes for biological imaging. chemimpex.com These probes are instrumental in visualizing cellular processes in real-time. The development of fluorescent derivatives allows researchers to track the localization and dynamics of biomolecules, providing valuable insights into cellular function and disease mechanisms. The carboxylic acid group in this compound offers a convenient handle for conjugation to biomolecules or for further chemical modifications to enhance fluorescence properties and target specificity.

The design of chemosensors for the detection of metal ions is a significant area of research, with applications in environmental monitoring and biological systems. Quinoline (B57606) and its derivatives are known to form highly fluorescent complexes with various metal ions. nih.gov This property is harnessed to create "turn-on" or "turn-off" fluorescent sensors. While specific studies on this compound as a metal ion chemosensor are not yet widely reported, the foundational principles established with related quinoline and 8-aminoquinoline derivatives provide a strong rationale for its investigation in this capacity. nih.gov The nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylic acid group can act as a chelating site for metal ions, leading to a detectable change in the molecule's fluorescence.

| Sensor Type | Target Analyte | Principle of Detection | Potential Application |

| Fluorescent Probe | Biomolecules | Covalent labeling or specific binding leading to fluorescence enhancement or quenching. | Biological imaging, tracking cellular processes. |

| Chemosensor | Metal Ions | Chelation-induced changes in fluorescence intensity or wavelength. | Environmental monitoring, detection of metal ions in biological systems. |

Medicinal Chemistry Research (Focus on Mechanisms and Design)

8-Bromoisoquinoline and its derivatives are key intermediates in the synthesis of a wide array of pharmaceutical compounds. allgreenchems.comchemimpex.com The isoquinoline nucleus is a common feature in many biologically active molecules, and the bromine atom provides a reactive site for further chemical elaboration through cross-coupling reactions, enabling the synthesis of complex molecular architectures.

Medicinal chemists utilize the 8-bromoisoquinoline scaffold as a starting point for the development of new drugs targeting a variety of diseases. allgreenchems.com Research has shown that derivatives of this compound have potential as anticancer agents and in the treatment of neurological disorders. chemimpex.com The carboxylic acid functionality in this compound can be used to improve the pharmacokinetic properties of drug candidates or to act as a key interacting group with biological targets. The focus of current research is on the rational design of novel derivatives and the elucidation of their mechanisms of action at the molecular level.

Exploration as Building Blocks for Novel Bioactive Molecules

The this compound scaffold is a valuable starting point for the synthesis of more complex and potentially bioactive molecules. The presence of the bromine atom at the C8 position and the carboxylic acid at the C1 position provides two distinct functional handles for chemical modification. nih.gov This dual functionality allows for the systematic construction of diverse chemical libraries.

The bromine atom can be readily functionalized through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. jptcp.comnih.gov This enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space around the core scaffold. For instance, studies on related 8-bromoisoquinoline systems have shown that they can be used to prepare tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. nih.gov Similarly, the carboxylic acid group can be converted into esters, amides, or other functional groups, or it can serve as a key interaction point with biological targets. nih.gov This strategic functionalization is crucial in drug discovery for creating derivatives with tailored properties and exploring structure-activity relationships. jptcp.com

DNA Interaction and Other Biomolecular Target Engagement Studies

Isoquinoline and quinoline alkaloids are well-known for their ability to interact with nucleic acids, which is often a key aspect of their biological activity. nih.gov These interactions can occur through various modes, including intercalation (stacking between base pairs) and groove binding. nih.govrsc.org

Studies on related compounds provide a strong basis for the potential of this compound derivatives to engage with DNA. For example, in silico studies of 2,4-disubstituted quinoline-3-carboxylic acids have shown that they can bind to the A/T-rich minor groove of B-DNA. nih.govresearchgate.net The carboxylic acid moiety, in this case, was identified as a potential hydrogen bond donor/acceptor that interacts with the nucleic acid base pairs. nih.govresearchgate.net Other complex isoquinoline derivatives have been shown to preferentially bind to the minor groove of AT-rich DNA sequences or form cap-complexes at the end of the DNA double helix. rsc.org These findings suggest that the isoquinoline-carboxylic acid framework is a promising scaffold for developing DNA-targeting agents.

Structure-Activity Relationship (SAR) Investigations for Biological Activity

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into effective drug candidates. For isoquinoline and related heterocyclic scaffolds, extensive SAR studies have revealed key structural features that govern biological activity. jptcp.comnuph.edu.ua

Key SAR insights from related heterocyclic compounds include:

Role of Functional Groups: The nature and position of substituents on the heterocyclic ring system are critical. For quinazoline-based EGFR kinase inhibitors, electron-withdrawing groups on a phenyl substituent generally lead to higher inhibitory activity than electron-donating groups. mdpi.com

Importance of the Carboxylic Acid: For some kinase inhibitors, a free carboxylic acid group is essential for activity, as its conversion to an ester can lead to a significant drop in potency. nih.gov This highlights its likely role in forming key hydrogen bonds with the target protein.

Effect of Halogenation: The introduction of a bromine atom, as in this compound, can significantly influence activity. In some series, a bromine substituent has been shown to enhance potency, possibly by occupying a specific hydrophobic pocket or by altering the electronic properties of the molecule. mdpi.com

Linker Groups: In more complex derivatives, the nature of linker groups connecting the core scaffold to other moieties is important for positioning the molecule correctly for target binding. nih.gov

These principles can guide the modification of this compound to develop analogs with enhanced potency and selectivity for specific biological targets.

Application in Chemical Screening and High-Throughput Assays to Identify Research Probes

High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery. thermofisher.com Scaffolds like this compound are ideal starting points for the creation of diverse chemical libraries for HTS campaigns. stanford.edu

The versatility of the this compound structure allows for the generation of a large number of derivatives through combinatorial chemistry. The bromine atom can be used for diversification in one step (e.g., via coupling reactions), while the carboxylic acid can be used in another (e.g., amide formation). columbia.edu This approach enables the rapid synthesis of a library of related compounds with varied physicochemical properties. These libraries can then be screened against a wide range of biological targets to identify "hits"—compounds that show activity in a particular assay. thermofisher.comnih.gov Such hits can then be developed into valuable research probes to study biological pathways or serve as starting points for drug development programs. nih.gov

Catalysis and Ligand Design

Beyond biological applications, heterocyclic compounds like isoquinoline derivatives are also explored for their roles in catalysis and materials science. The nitrogen atom in the isoquinoline ring, along with the oxygen atoms of the carboxylic acid group, can act as coordination sites for metal ions. rsc.org This makes this compound a potential candidate for use as a ligand in coordination chemistry.

Research on related quinoline and isoquinoline carboxylic acids has shown that they can form stable complexes with various metals, including rhenium and copper. rsc.orgpolimi.it These metal complexes can possess interesting catalytic properties. For example, oxorhenium(V) complexes incorporating isoquinoline carboxylic acid ligands have been successfully tested as catalysts in the epoxidation of olefins. rsc.org The electronic properties of the ligand, which can be tuned by substituents like the bromine atom, can influence the reactivity and efficacy of the resulting metal catalyst. This opens avenues for designing novel catalysts for specific organic transformations.

Investigation as Ligands for Metal-Catalyzed Reactions

The isoquinoline framework is a well-established scaffold for the development of ligands in transition-metal catalysis. The nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylic acid group in this compound can act as effective coordination sites for a variety of metal centers. This bidentate chelation can form stable metal complexes, which are crucial for catalytic activity.

The presence of the bromine atom at the 8-position offers a strategic advantage. It can be used as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a library of ligands with tailored steric and electronic properties. allgreenchems.com This modification capability is essential for optimizing the performance of a catalyst for a specific chemical transformation. For instance, derivatives of 8-bromoisoquinoline are versatile building blocks in organic synthesis and material science. nih.gov

Furthermore, the carboxylic acid group itself is recognized as an adaptive functional group in catalysis. It can participate in metallaphotoredox catalysis, where it can undergo decarboxylation to generate radical intermediates for cross-coupling reactions. princeton.edu This reactivity opens up possibilities for using this compound and its derivatives in novel catalytic cycles.

Research into related compounds, such as 8-hydroxyquinolines, has demonstrated their utility as metal-binding pharmacophores and their application in the development of metalloenzyme inhibitors. nih.gov This underscores the potential of the broader quinoline and isoquinoline scaffold in coordinating with metal ions, a fundamental aspect of ligand design for catalysis.

Table 1: Potential Metal-Catalyzed Reactions Utilizing this compound Derivatives as Ligands

| Reaction Type | Potential Metal Catalyst | Role of the Ligand |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium, Nickel, Copper | Stabilize the metal center, influence reactivity and selectivity. |

| C-H Activation | Rhodium, Iridium, Palladium | Direct the metal catalyst to a specific C-H bond for functionalization. |

| Hydrogenation/Transfer Hydrogenation | Ruthenium, Rhodium, Iridium | Create a chiral environment around the metal for asymmetric reductions. |

| Oxidation Reactions | Iron, Manganese, Copper | Modulate the redox potential of the metal center and control selectivity. nih.gov |

Development of Chiral Derivatives for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral ligands are essential for achieving high enantioselectivity in asymmetric catalysis. This compound serves as a valuable starting material for the synthesis of novel chiral ligands.

The carboxylic acid group at the 1-position can be readily converted into a variety of other functional groups, such as amides or esters, by coupling with chiral amines or alcohols. This approach allows for the introduction of a stereogenic center into the ligand structure. The resulting chiral derivatives can then be used to create a chiral environment around a metal catalyst, enabling the asymmetric synthesis of a wide range of molecules. researchgate.net

The development of chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone has been shown to be effective in the asymmetric transfer hydrogenation of prochiral substrates. mdpi.com This highlights the potential of chiral derivatives of the broader isoquinoline family in asymmetric catalysis. By analogy, chiral derivatives of this compound could be synthesized and evaluated in similar catalytic transformations.

Moreover, the field of catalytic asymmetric synthesis of α-stereogenic carboxylic acids is an area of intense research. rsc.org While this typically focuses on the synthesis of the chiral acid itself, the principles of asymmetric induction are directly applicable to the design of chiral ligands derived from this compound.

Table 2: Strategies for the Development of Chiral Derivatives from this compound

| Synthetic Strategy | Chiral Reagent | Resulting Chiral Moiety | Potential Application in Asymmetric Catalysis |

| Amide Coupling | Chiral Amines | Chiral Amide | Asymmetric hydrogenation, cyclopropanation, Diels-Alder reactions. |

| Esterification | Chiral Alcohols | Chiral Ester | Lewis acid catalysis, conjugate additions. |

| Functionalization of the Isoquinoline Ring | Chiral Auxiliaries | Diastereomeric Intermediates | Synthesis of enantiopure ligands with stereocenters on the backbone. |

| Asymmetric C-H Functionalization | Chiral Catalysts | Chiral Isoquinoline Derivatives | Direct introduction of chirality to the isoquinoline scaffold. |

Analytical Method Development and Reference Standards

Use as Analytical Standards and Reference Materials in Chemical Analysis

8-Bromoisoquinoline-1-carboxylic acid and its derivatives can serve as analytical standards or reference materials in the field of analytical chemistry. allgreenchems.com In this capacity, they are utilized in techniques such as chromatography and spectroscopy to calibrate instrumentation and to identify and quantify the compound in various samples. allgreenchems.com The availability of a well-characterized standard is a prerequisite for achieving accurate and reproducible analytical results.

Certified reference materials (CRMs) are fundamental for validating analytical methods and ensuring the traceability of measurement results. While specific CRM information for this compound is not detailed in the provided search results, the general principle involves using a substance of known purity and concentration to calibrate analytical instruments and to assess the accuracy of analytical procedures.

Development of Chromatographic Methods (e.g., HPLC, LC-MS, UPLC) for Purity and Identity Assessment

Chromatographic techniques are powerful tools for the separation, identification, and quantification of individual components in a mixture. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited for the analysis of non-volatile compounds like this compound.

The development of a successful chromatographic method involves a systematic optimization of several parameters to achieve the desired separation and detection characteristics. A methodical approach is essential to create a robust and reproducible method. core.ac.uk

High-Performance Liquid Chromatography (HPLC)

For the analysis of quinoline (B57606) derivatives, reversed-phase HPLC is a commonly employed technique. A typical HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the mobile phase can be adjusted to control the retention of acidic compounds like this compound. For instance, using a mobile phase of water, acetonitrile, and an acid buffer like sulfuric acid can be effective for the separation of quinoline compounds. sielc.com Detection is commonly achieved using a UV detector, as the aromatic structure of the isoquinoline (B145761) ring system absorbs UV light.

Liquid Chromatography-Mass Spectrometry (LC-MS)